N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide
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Overview
Description
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzamide core substituted with a methyl group and a thioether linkage to a hydroxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of N-methylbenzamide with 2-(hydroxymethyl)phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioether linkage can be reduced to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The thioether linkage and hydroxymethyl group play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}acetamide
- N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}propionamide
- N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}butyramide
Uniqueness
N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is unique due to its specific substitution pattern and the presence of both a thioether linkage and a hydroxymethyl group
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]sulfanyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-17/h2-9,17H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLHPHYDLRPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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